

Z-Phe-Osu: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Phe-osu

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This technical guide provides an in-depth overview of **Z-Phe-Osu** (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester), a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and detailed experimental protocols.

Core Chemical Properties

Z-Phe-Osu is a widely utilized amino acid derivative in peptide chemistry. The benzyloxycarbonyl (Z) group provides protection for the amino group of phenylalanine, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation.

Property	Value
CAS Number	3397-32-8
Molecular Formula	C ₂₁ H ₂₀ N ₂ O ₆
Molecular Weight	396.39 g/mol [1][2]
Appearance	White to off-white powder
Solubility	Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF)
Storage Conditions	Store at -20°C, desiccated

Applications in Research and Drug Development

Z-Phe-Osu is a key building block in the synthesis of peptides and bioconjugates. Its primary applications include:

- **Peptide Synthesis:** It is extensively used in both solid-phase and solution-phase peptide synthesis to incorporate a protected phenylalanine residue into a peptide sequence.[1][3]
- **Bioconjugation:** The activated OSu ester readily reacts with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds. This is crucial for creating antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutics.
- **Drug Discovery:** The synthesis of novel peptide-based therapeutics often relies on the precise incorporation of amino acids like phenylalanine using reagents such as **Z-Phe-Osu**.

Experimental Protocols

The following are detailed methodologies for common applications of **Z-Phe-Osu**.

Solution-Phase Peptide Synthesis: Dipeptide Formation

This protocol outlines the coupling of **Z-Phe-Osu** with an amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) to form a protected dipeptide.

Materials:

- **Z-Phe-Osu**
- H-Gly-OMe·HCl
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄ or MgSO₄
- Thin Layer Chromatography (TLC) supplies

Procedure:

- Preparation of Free Amine: Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to generate the free base.
- Coupling Reaction: In a separate flask, dissolve **Z-Phe-Osu** (1.0 equivalent) in anhydrous DCM. Add the freshly prepared H-Gly-OMe solution to the **Z-Phe-Osu** solution.
- Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC until the **Z-Phe-Osu** is consumed.
- Work-up:
 - Dilute the reaction mixture with additional DCM.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
- Purification: Purify the crude product by flash chromatography on silica gel if necessary.

Bioconjugation: Protein Labeling

This protocol describes the conjugation of **Z-Phe-Osu** to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

- Protein of interest
- **Z-Phe-Osu**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

- Protein Preparation: If necessary, exchange the protein buffer to the conjugation buffer using dialysis or a desalting column to remove any buffers containing primary amines. Adjust the protein concentration.
- **Z-Phe-Osu** Preparation: Immediately before use, dissolve **Z-Phe-Osu** in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- Conjugation: Add the desired molar excess of the **Z-Phe-Osu** stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. Incubate the reaction at room temperature for 1-4 hours with gentle stirring.

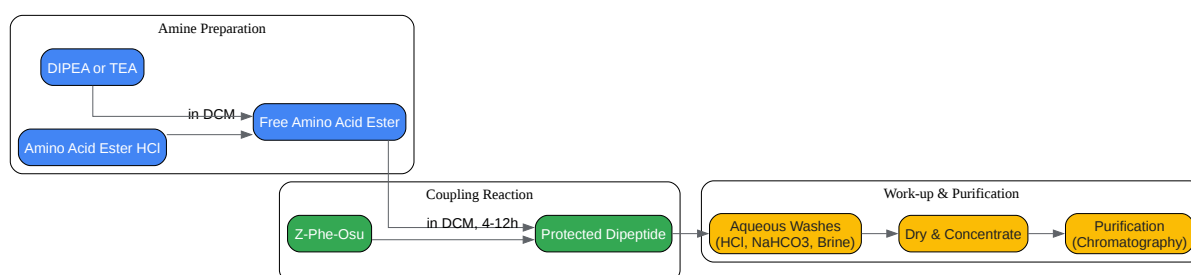
- Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted **Z-Phe-Osu**. Incubate for 30 minutes at room temperature.
- Purification: Remove unreacted **Z-Phe-Osu** and byproducts by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).

Signaling Pathways

Z-Phe-Osu is a synthetic amino acid derivative used as a chemical tool for synthesis and is not known to be directly involved in biological signaling pathways. Its role is to provide a protected and activated form of phenylalanine for incorporation into larger molecules, which may then have biological activity.

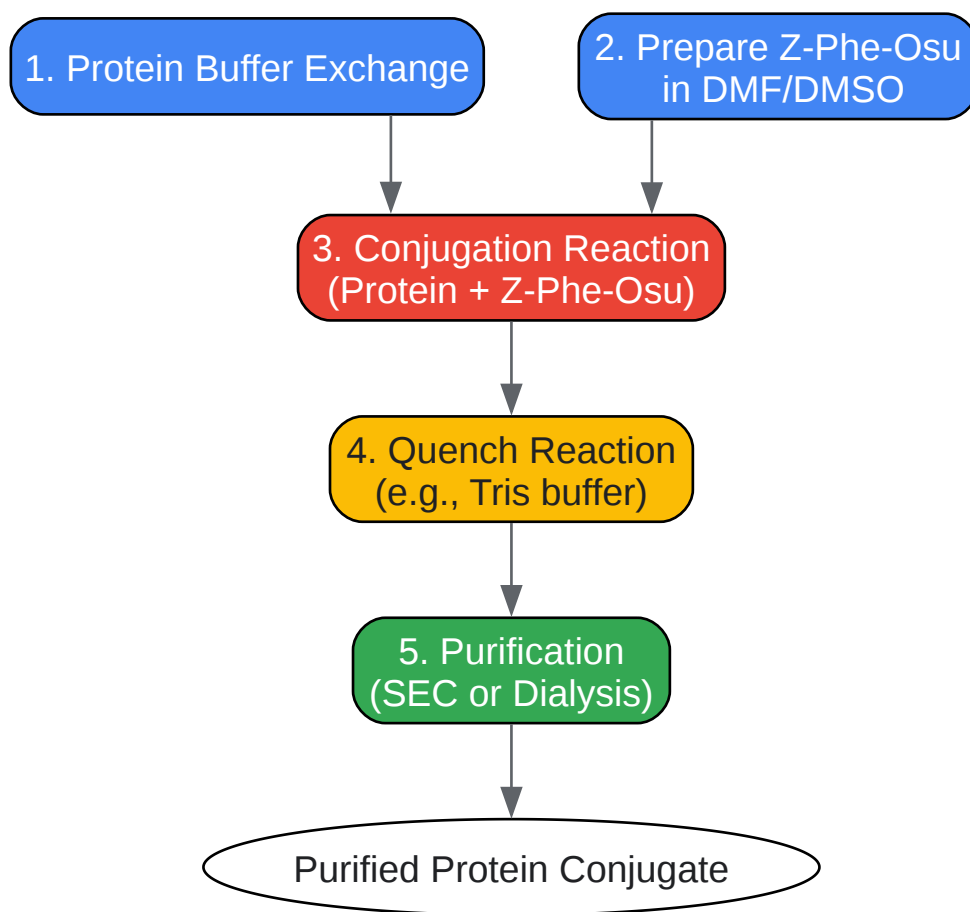
Visualizing Workflows

The following diagrams illustrate the experimental workflows described above.



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Caption: Workflow for solution-phase dipeptide synthesis using **Z-Phe-Osu**.



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Caption: General experimental workflow for protein bioconjugation with **Z-Phe-Osu**.

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References

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